
2-(2-chlorophényl)acétate d’éthyle
Vue d'ensemble
Description
Ethyl 2-(2-chlorophenyl)acetate, also known as E2CP, is a synthetic compound that is widely used in the scientific research community. It is a colorless liquid with a sweet, floral aroma and is used in a variety of applications, including laboratory experiments, drug development, and biochemical and physiological studies. E2CP is a relatively new compound, having been first synthesized in the early 2000s. It has since become an important tool in the scientific community due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthèse chimique
“2-(2-chlorophényl)acétate d’éthyle” is used as a reactant in various chemical synthesis processes . C’est un composé polyvalent qui peut participer à diverses réactions en raison de la présence à la fois du groupe ester et du groupe chlorophényle.
Préparation de pyrazoles à substitution diaryle
Ce composé a été utilisé dans la préparation de pyrazoles à substitution diaryle . Les pyrazoles sont une classe de composés organiques avec un cycle aromatique à cinq chaînons. Ils ont diverses applications en chimie médicinale en raison de leurs activités biologiques.
Préparation d’antagonistes puissants du récepteur CCR2
“this compound” has been used in the preparation of potent CCR2 (C-C chemokine receptor type 2) receptor antagonists . CCR2 est une protéine à la surface de certaines cellules et joue un rôle crucial dans la réponse inflammatoire de l’organisme. Les antagonistes de ce récepteur peuvent aider au traitement des maladies liées à l’inflammation.
Préparation d’agents herbicides potentiels
Il a également été utilisé dans la préparation d’agents herbicides potentiels . Les herbicides sont des substances utilisées pour contrôler les plantes indésirables, et le développement de nouveaux agents herbicides est un domaine important de la recherche agricole.
Recherche pharmaceutique
“this compound” has been used in pharmaceutical research, particularly in the synthesis of compounds with anti-cancer activity . Le développement de nouveaux médicaments anticancéreux est un domaine essentiel de la recherche médicale, et ce composé pourrait potentiellement contribuer aux avancées dans ce domaine.
Safety and Hazards
Orientations Futures
Indole derivatives, such as Ethyl 2-(2-chlorophenyl)acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in various natural products, drug molecules, vitamins, and materials, and their biological activities and physical properties can be improved by introducing various functional groups into the indole scaffold .
Mécanisme D'action
Target of Action
Ethyl 2-(2-chlorophenyl)acetate is a complex compound with potential biological activity. It’s important to note that the compound’s structure contains an indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that Ethyl 2-(2-chlorophenyl)acetate may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Propriétés
IUPAC Name |
ethyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUANZYIPCHDGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435288 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40061-54-9 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

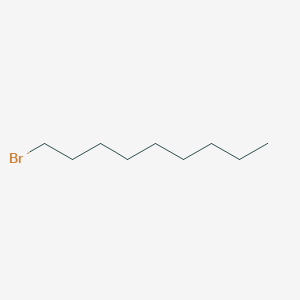
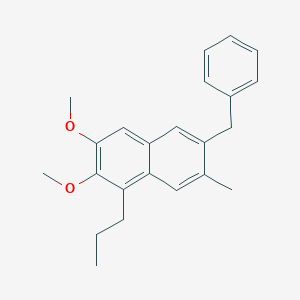



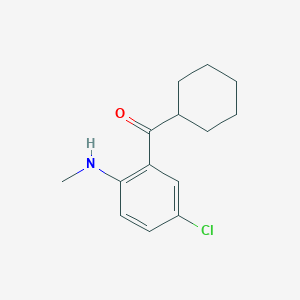

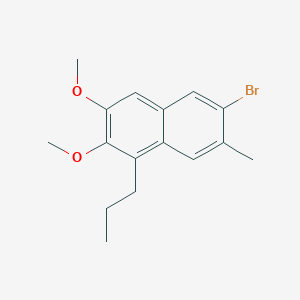
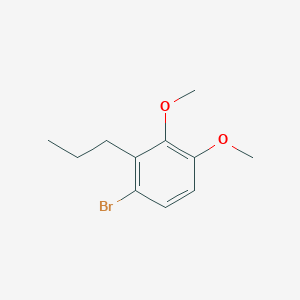

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)